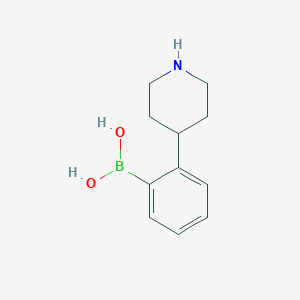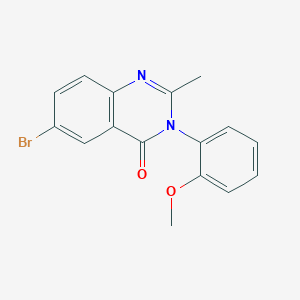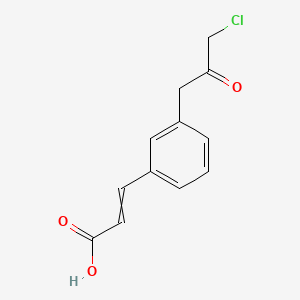
3-(4-Acetamidophenyl)pyrazine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetamidophenyl)pyrazine 1-oxide is a heterocyclic compound that features a pyrazine ring substituted with a 4-acetamidophenyl group and an oxide group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)pyrazine 1-oxide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds.
Introduction of the 4-Acetamidophenyl Group: This step involves the coupling of the pyrazine ring with a 4-acetamidophenyl group, often through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation: The final step involves the oxidation of the pyrazine ring at the 1-position to introduce the oxide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(4-Acetamidophenyl)pyrazine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the pyrazine ring.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxides, while substitution can introduce a wide range of functional groups.
科学的研究の応用
3-(4-Acetamidophenyl)pyrazine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-(4-Acetamidophenyl)pyrazine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
3-(4-Acetamidophenyl)pyrazine: Lacks the oxide group, which can affect its reactivity and applications.
4-Acetamidophenylpyrazine 1-oxide: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
3-(4-Acetamidophenyl)pyrazine 1-oxide is unique due to the presence of both the 4-acetamidophenyl group and the oxide group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
N-[4-(4-oxidopyrazin-4-ium-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11N3O2/c1-9(16)14-11-4-2-10(3-5-11)12-8-15(17)7-6-13-12/h2-8H,1H3,(H,14,16) |
InChIキー |
KQUGGLNWAUPKIW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC=C[N+](=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)













